4-Bromo-6-(trifluoromethyl)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-(trifluoromethyl)nicotinic acid is a chemical compound with the CAS Number: 1060810-71-0 and a linear formula of C7H3BrF3NO2 . It is a solid substance with a molecular weight of 270.01 . This compound is a trifluoromethyl-containing aromatic compound with unique biological activity .
Synthesis Analysis
The synthesis of 4-(Trifluoromethyl)nicotinic acid involves adding 5g (0.0192mol) Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate to a 100mL three-necked flask, 0.3g of 10% Pd/C (water content 63.45%), 5.25g (0.0389mol) CH3COONa 3H2O and 20mL ethanol . After stirring and dissolving, nitrogen was replaced 3 times to discharge air, after hydrogen replacement 2 times, the reaction was stirred at room temperature for 8h under a hydrogen atmosphere until no hydrogen was absorbed to complete the reaction, and suction filtration was recovered .Molecular Structure Analysis
The IUPAC name of this compound is 4-bromo-6-(trifluoromethyl)pyridine-3-carboxylic acid . The InChI code is 1S/C7H3BrF3NO2/c8-4-1-5(7(9,10)11)12-2-3(4)6(13)14/h1-2H,(H,13,14) .Physical And Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 270.01 . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Drug Discovery
This compound can be used to prepare pyridine carboxamides as palm site inhibitors of HCV NS5B polymerase, which is significant in the development of treatments for hepatitis C. It’s also used to synthesize pyrazolylcarboxanilides as Ca2+ release-activated Ca2+ (CRAC) channel inhibitors, potentially useful in treating diseases related to calcium ion imbalances .
Organic Synthesis
In organic chemistry, 4-Bromo-6-(trifluoromethyl)nicotinic acid serves as a precursor for various synthetic pathways. It’s involved in reactions that form the building blocks for more complex molecules, which can be used in pharmaceuticals, agrochemicals, and material science.
Biological Research
As a biochemical reagent, this compound is utilized in life science research, contributing to our understanding of biological processes and systems. It’s a valuable tool for probing the function of enzymes, receptors, and other proteins .
Safety and Hazards
Future Directions
Mechanism of Action
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Bromo-6-(trifluoromethyl)nicotinic acid is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.
Action Environment
It’s known that the compound should be stored under an inert gas (nitrogen or argon) at 2-8°c .
properties
IUPAC Name |
4-bromo-6-(trifluoromethyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO2/c8-4-1-5(7(9,10)11)12-2-3(4)6(13)14/h1-2H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVCDUWLIWOLBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1060810-71-0 |
Source
|
Record name | 4-Bromo-6-(trifluoromethyl) nicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.